methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate
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Overview
Description
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate is a chemical compound with the molecular formula C8H7BrFNO4S and a molecular weight of 312.11 g/mol . This compound is characterized by the presence of bromine, fluorine, and a sulfamoyl group attached to a benzoate structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate typically involves the esterification of 3-bromo-2-fluoro-5-sulfamoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) respectively.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Hydrolysis: The major product is 3-bromo-2-fluoro-5-sulfamoylbenzoic acid.
Scientific Research Applications
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate is used in various scientific research fields:
Chemistry: As an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate exerts its effects involves interactions with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-2-fluorobenzoate: Similar structure but lacks the sulfamoyl group.
Methyl 3-bromo-5-fluorobenzoate: Similar structure but with different positioning of the fluorine atom.
Methyl 3-bromo-2-chlorobenzoate: Similar structure but with chlorine instead of fluorine.
Uniqueness
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are advantageous .
Properties
CAS No. |
2639451-43-5 |
---|---|
Molecular Formula |
C8H7BrFNO4S |
Molecular Weight |
312.1 |
Purity |
95 |
Origin of Product |
United States |
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